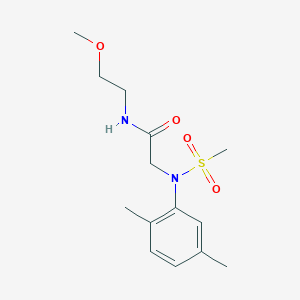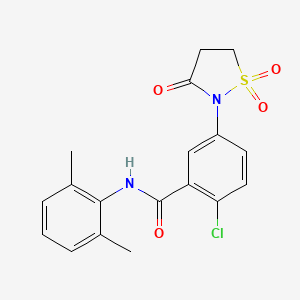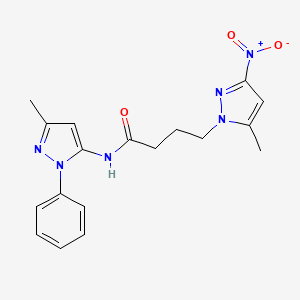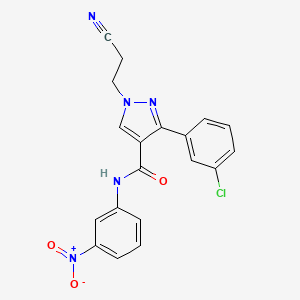
N~2~-(2,5-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2,5-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DMG, is a chemical compound that has gained significant attention in the scientific research community. DMG is a derivative of the amino acid glycine and is known for its potential therapeutic applications in various diseases.
作用機序
DMG is known to modulate the immune system by enhancing the production of cytokines and increasing the activity of natural killer cells. DMG also acts as an antioxidant and reduces oxidative stress. DMG has been shown to improve mitochondrial function and increase ATP production, leading to improved energy metabolism. DMG also modulates the expression of genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
DMG has been shown to improve cognitive function in animal models and humans. DMG has also been shown to reduce inflammation and oxidative stress in various diseases. DMG has been studied for its potential use in cancer treatment as an adjuvant therapy. DMG has also been shown to improve athletic performance and reduce fatigue.
実験室実験の利点と制限
DMG is readily available and can be synthesized in large quantities. DMG is stable and can be easily stored. DMG is also relatively safe and has low toxicity. However, DMG has poor solubility in water, which can limit its use in certain experiments. DMG also has a short half-life, which can limit its effectiveness in certain applications.
将来の方向性
There are several future directions for DMG research. DMG can be studied for its potential use in the treatment of autoimmune disorders and neurological disorders. DMG can also be studied for its potential use in improving mitochondrial function and energy metabolism in various diseases. DMG can also be studied for its potential use in improving athletic performance and reducing fatigue. Further research is needed to understand the mechanism of action of DMG and its potential therapeutic applications in various diseases.
Conclusion:
DMG is a chemical compound that has gained significant attention in the scientific research community for its potential therapeutic applications in various diseases. DMG has been extensively studied for its immune-modulating, antioxidant, and cognitive-enhancing properties. DMG has also been studied for its potential use as an adjuvant therapy in cancer treatment. DMG has several advantages and limitations for lab experiments, and there are several future directions for DMG research. Further research is needed to understand the mechanism of action of DMG and its potential therapeutic applications in various diseases.
合成法
DMG can be synthesized through a multi-step process starting with the reaction of glycine with 2,5-dimethylphenyl isocyanate to form N~2~-(2,5-dimethylphenyl)glycinamide. This compound is then reacted with 2-methoxyethylamine and methylsulfonyl chloride to obtain DMG.
科学的研究の応用
DMG has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and neurological disorders. DMG has been shown to enhance the immune system, improve cognitive function, and reduce inflammation. DMG has also been studied for its potential use as an adjuvant therapy in cancer treatment.
特性
IUPAC Name |
2-(2,5-dimethyl-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-11-5-6-12(2)13(9-11)16(21(4,18)19)10-14(17)15-7-8-20-3/h5-6,9H,7-8,10H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJCJJMPRUCOIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)NCCOC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,5-dimethylphenyl)-N-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5216295.png)
![2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-2-pyridinylacetamide](/img/structure/B5216303.png)
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N,N',N'-trimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5216308.png)

![3-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5216320.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B5216332.png)


![5-{4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216352.png)
![N'-[2-(4-nitrophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5216363.png)
![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216367.png)
![N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea](/img/structure/B5216372.png)
![N-[2-(4-bromophenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5216376.png)